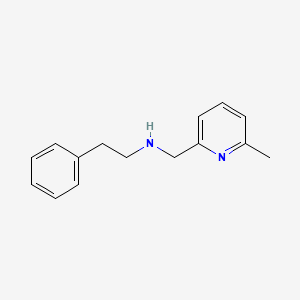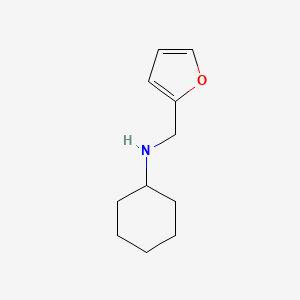
Fmoc-(RS)-3-amino-3-(3-pyridyl)-propionic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Fmoc-(RS)-3-amino-3-(3-pyridyl)-propionic acid: is a derivative of alanine, where the amino group is protected by a fluorenylmethyloxycarbonyl (Fmoc) group. This compound is particularly significant in peptide synthesis due to its unique structure, which includes a pyridyl group. The presence of the Fmoc group makes it a valuable building block in the synthesis of peptides and proteins.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of Fmoc-(RS)-3-amino-3-(3-pyridyl)-propionic acid typically involves the protection of the amino group with the Fmoc group. This is achieved through the reaction of the amino acid with Fmoc chloride in the presence of a base such as sodium carbonate. The reaction is carried out in an organic solvent like dimethylformamide (DMF) at room temperature .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated peptide synthesizers, which allow for the efficient and rapid assembly of peptide chains. The use of solid-phase peptide synthesis (SPPS) is common, where the amino acid is attached to a resin and sequentially reacted with Fmoc-protected amino acids .
Analyse Chemischer Reaktionen
Types of Reactions:
Oxidation: The pyridyl group in Fmoc-(RS)-3-amino-3-(3-pyridyl)-propionic acid can undergo oxidation reactions, forming N-oxides.
Reduction: The compound can be reduced to form the corresponding amine.
Substitution: The amino group can participate in substitution reactions, where the Fmoc group is removed and replaced with other protecting groups or functional groups.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) in an organic solvent.
Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous conditions.
Substitution: Piperidine in DMF for Fmoc deprotection.
Major Products:
Oxidation: Pyridyl N-oxides.
Reduction: Amino derivatives.
Substitution: Deprotected amino acids or peptides.
Wissenschaftliche Forschungsanwendungen
Chemistry: Fmoc-(RS)-3-amino-3-(3-pyridyl)-propionic acid is widely used in the synthesis of peptides and proteins. Its unique structure allows for the incorporation of pyridyl groups into peptide chains, which can be used for further functionalization .
Biology: In biological research, this compound is used to study protein-protein interactions and enzyme-substrate interactions. The pyridyl group can act as a binding site for metal ions, making it useful in metalloprotein studies .
Medicine: In medicinal chemistry, this compound is used in the development of peptide-based drugs. Its ability to form stable peptide bonds makes it a valuable tool in drug design and development .
Industry: In the pharmaceutical industry, this compound is used in the large-scale synthesis of peptides and proteins for therapeutic use. Its stability and ease of incorporation into peptide chains make it a preferred choice for industrial applications .
Wirkmechanismus
The mechanism of action of Fmoc-(RS)-3-amino-3-(3-pyridyl)-propionic acid involves its incorporation into peptide chains during synthesis. The Fmoc group protects the amino group, preventing unwanted side reactions. Upon deprotection, the free amino group can participate in peptide bond formation, allowing for the sequential assembly of peptides .
Vergleich Mit ähnlichen Verbindungen
- Fmoc-3-(3-pyridyl)-L-alanine
- Fmoc-3-(4-pyridyl)-L-alanine
- Fmoc-3-(2-pyridyl)-L-alanine
Uniqueness: Fmoc-(RS)-3-amino-3-(3-pyridyl)-propionic acid is unique due to its specific stereochemistry and the position of the pyridyl group. This unique structure allows for specific interactions with metal ions and other molecules, making it a valuable tool in various fields of research .
Eigenschaften
IUPAC Name |
3-(9H-fluoren-9-ylmethoxycarbonylamino)-3-pyridin-3-ylpropanoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H20N2O4/c26-22(27)12-21(15-6-5-11-24-13-15)25-23(28)29-14-20-18-9-3-1-7-16(18)17-8-2-4-10-19(17)20/h1-11,13,20-21H,12,14H2,(H,25,28)(H,26,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IZXATJNDHWFETN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC(CC(=O)O)C4=CN=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H20N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
388.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![(5-amino-1H-benzo[d]imidazol-2-yl)methanol dihydrochloride](/img/structure/B7725816.png)



![3-[4-(3,4-Dimethyl-phenyl)-thiazol-2-yl]-phenylamine](/img/structure/B7725827.png)



![(3S)-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)hexanoic acid](/img/structure/B7725864.png)
![3-Hydroxy-2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-(2,4,5-trimethylphenyl)propanoic acid](/img/structure/B7725873.png)
